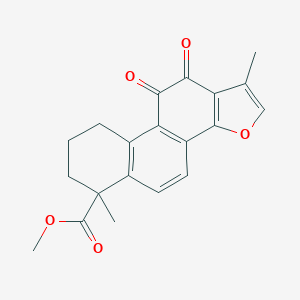

Methuyl tanshinonate

Overview

Description

Methuyl tanshinonate is a compound derived from the roots of Salvia miltiorrhiza Bunge, commonly known as Dan-Shen, which is a traditional Chinese medicinal herb used for treating various diseases, including coronary disorders. The compound is one of several isolated from the alcoholic extract of Dan-Shen, which has shown effectiveness in clinical trials for certain coronary diseases .

Synthesis Analysis

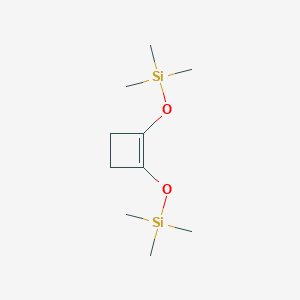

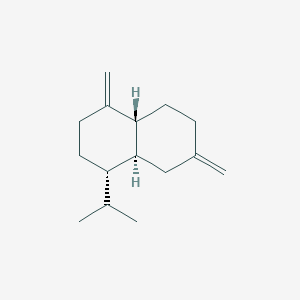

The synthesis of methuyl tanshinonate has been achieved through the Diels-Alder reaction. This reaction involves 3-methyl-4,5-benzofurandione and vinylcyclohexene derivatives, which can be promoted using high-pressure or ultrasound techniques. This method has led to the asymmetric synthesis of methuyl tanshinonate, among other related compounds .

Molecular Structure Analysis

Methuyl tanshinonate is a diterpene quinone, a class of compounds known for their complex molecular structures and biological activities. The structure of methuyl tanshinonate has been elucidated through chemical methods and spectral analyses, which is crucial for understanding its pharmacological properties and potential therapeutic applications .

Chemical Reactions Analysis

The chemical behavior of methuyl tanshinonate is influenced by its diterpene quinone structure. The Diels-Alder reaction used in its synthesis is a testament to its reactive nature, particularly in the presence of substituents that can affect the orientation of the reaction through electronic effects .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of methuyl tanshinonate are not detailed in the provided papers, its poor solubility in water is noted, which limits its use in certain pharmaceutical formulations, such as injections. To overcome this limitation, derivatives such as sodium tanshinone II-A sulfonate have been developed to enhance solubility and clinical utility .

Scientific Research Applications

Cardiovascular and Cerebrovascular Diseases

- Application : Salvia miltiorrhiza, also known as Danshen, has been used for hundreds of years primarily for the treatment of cardiovascular and cerebrovascular diseases . Tanshinones, including Methuyl tanshinonate, are the main active ingredients in S. miltiorrhiza and exhibit significant pharmacological activities .

- Methods : The traditional method for extracting and separating tanshinones from medicinal plants is insufficient. Therefore, in combination with synthetic biological methods and strategies, it is necessary to analyze the biosynthetic pathway of tanshinones and construct high-yield functional bacteria to obtain tanshinones .

- Results : Danshen dripping pill of Tianshili is an effective drug widely used in the clinical treatment of cardiovascular diseases .

Anti-Platelet Aggregation Activity

- Application : Methuyl tanshinonate, along with other tanshinones, shows anti-platelet aggregation activity .

Bone Resorption Diseases

- Application : Tanshinone IIA has the potential to ameliorate bone resorption diseases in vivo by reducing both the number and activity of osteoclasts .

Antioxidant Activity

- Application : Tanshinones, including Methuyl tanshinonate, exhibit significant antioxidant activity .

Anti-Inflammatory Activity

Antitumor Activity

Safety And Hazards

Future Directions

With the increasing demand for clinical drugs, the traditional method for extracting and separating tanshinones from medicinal plants is insufficient. Therefore, in combination with synthetic biological methods and strategies, it is necessary to analyze the biosynthetic pathway of tanshinones and construct high-yield functional bacteria to obtain tanshinones . This review will systematically present the composition, extraction and separation, pharmacological activities and biosynthesis of tanshinones from S. miltiorrhiza, with the intent to provide references for studies on other terpenoid bioactive components of traditional Chinese medicines and to provide new research strategies for the sustainable development of traditional Chinese medicine resources .

properties

IUPAC Name |

methyl 1,6-dimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-10-9-25-18-12-6-7-13-11(15(12)17(22)16(21)14(10)18)5-4-8-20(13,2)19(23)24-3/h6-7,9H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDKIHAZVQFLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methuyl tanshinonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Methuyl tanshinonate | |

CAS RN |

18887-19-9 | |

| Record name | Methuyl tanshinonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 - 176 °C | |

| Record name | Methuyl tanshinonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

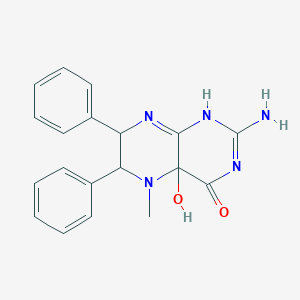

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

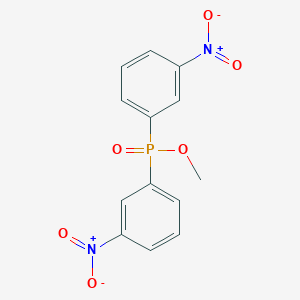

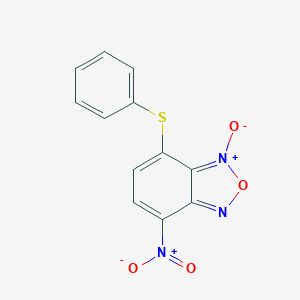

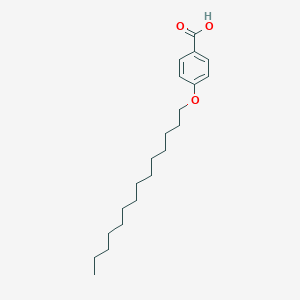

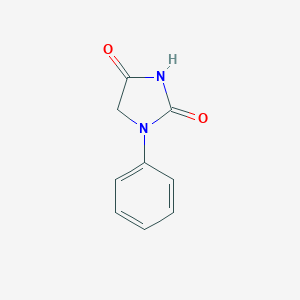

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.